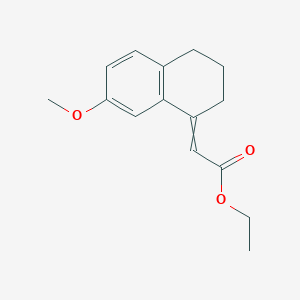
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate
説明
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is an organic compound with the molecular formula C16H20O3 This compound is characterized by its unique structure, which includes a naphthylidene moiety and an ethyl acetate group
特性
CAS番号 |
6836-20-0 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl 2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-10H,3-6H2,1-2H3 |
InChIキー |
HMCZXRUEDOKTLT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include boron tribromide and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act on enzymes or receptors, influencing metabolic pathways and cellular processes .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic compounds.
Thiazoles: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with applications in organic synthesis and as a solvent.
Uniqueness: Ethyl2-(3,4-Dihydro-7-Methoxy-1(2H)-naphthalenylidene)acetate is unique due to its specific structure, which combines a naphthylidene moiety with an ethyl acetate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


